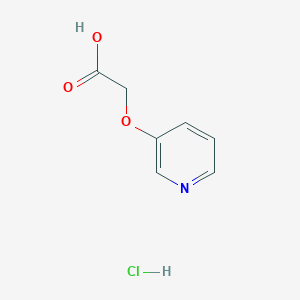
(Pyridin-3-yloxy)-acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to a class of compounds involving pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “(Pyridin-3-yloxy)-acetic acid hydrochloride” are not available, there are methods for synthesizing related compounds. For instance, a semirigid carboxylic ligand 5-(Pyridin-3-yl)isophthalic acid (H2pyip) has been synthesized hydrothermally . Another method involves the conversion of substituted pyridines into corresponding piperidines in water as a solvent .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like IR spectroscopy, X-ray diffraction, and thermogravimetric analyses . These techniques could potentially be used to analyze the structure of “(Pyridin-3-yloxy)-acetic acid hydrochloride”.
Chemical Reactions Analysis
The reactions of a semirigid carboxylic ligand 5-(Pyridin-3-yl)isophthalic acid (H2pyip) with Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 afforded three new complexes . This indicates that the compound you’re interested in might also participate in complex formation reactions.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
(a): Synthesis and Antiproliferative Activity: A study by Razmienė et al investigated a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, including 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol. These compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values and induced cell death pathways, making it a promising candidate for further investigation.
(b): Fluorescence Properties: The same study also explored the fluorescence properties of the final compounds. Among them, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine emerged as a potent pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing.
Antimicrobial and Antiviral Properties
Pyridine derivatives, including those with pyrazole cores, have been investigated for their antimicrobial and antiviral activities . While specific data on this compound’s antimicrobial effects are scarce, further exploration in this area could yield valuable insights.
Scaffold for Drug Development
Lastly, the pyrazole core of this compound could serve as a scaffold for designing novel drugs. Medicinal chemists may find it valuable for developing targeted therapies.
Safety and Hazards
Propiedades
IUPAC Name |
2-pyridin-3-yloxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-7(10)5-11-6-2-1-3-8-4-6;/h1-4H,5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYKMYREWFIOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-3-yloxy)-acetic acid hydrochloride | |
CAS RN |
471894-98-1 |
Source


|
| Record name | 2-(pyridin-3-yloxy)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide](/img/structure/B2695756.png)
![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)


![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)



